Benzylcarbamyllidocaine

描述

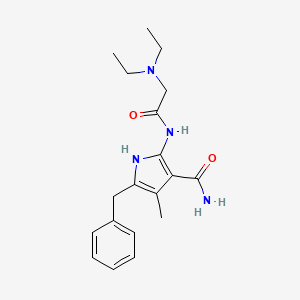

Benzylcarbamyllidocaine (systematic IUPAC name pending verification) is a synthetic compound hypothesized to belong to the class of local anesthetics or anti-inflammatory agents, structurally related to lidocaine derivatives. The name suggests a benzylcarbamyl modification of lidocaine, a common strategy to alter pharmacokinetics (e.g., prolonging duration of action) . Despite extensive review of the evidence, references to "this compound" are absent, necessitating comparisons with structurally or functionally analogous compounds such as Benzydamine hydrochloride, Benzathine benzylpenicillin, and lidocaine derivatives.

属性

CAS 编号 |

72406-72-5 |

|---|---|

分子式 |

C19H26N4O2 |

分子量 |

342.4 g/mol |

IUPAC 名称 |

5-benzyl-2-[[2-(diethylamino)acetyl]amino]-4-methyl-1H-pyrrole-3-carboxamide |

InChI |

InChI=1S/C19H26N4O2/c1-4-23(5-2)12-16(24)22-19-17(18(20)25)13(3)15(21-19)11-14-9-7-6-8-10-14/h6-10,21H,4-5,11-12H2,1-3H3,(H2,20,25)(H,22,24) |

InChI 键 |

KLTJYAONJBGLSW-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC(=O)NC1=C(C(=C(N1)CC2=CC=CC=C2)C)C(=O)N |

规范 SMILES |

CCN(CC)CC(=O)NC1=C(C(=C(N1)CC2=CC=CC=C2)C)C(=O)N |

同义词 |

2-(diethylaminoacetamido)-3-carbamyl-4-methyl-benzylpyrrole benzylcarbamyllidocaine benzylcarbamyllidocaine hydrochloride benzylcarbamyllidocaine monohydrochloride |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Analogues

The following table summarizes key compounds with structural or functional similarities:

Key Findings:

Benzydamine Hydrochloride : Unlike lidocaine, Benzydamine HCl is primarily used for mucosal inflammation. Its quantification via HPLC with methylparaben highlights challenges in simultaneous analysis due to divergent polarity and extraction protocols .

Lidocaine : Shares a tertiary amine and aromatic ring with hypothesized Benzylcarbamyllidocaine. Lidocaine’s shorter duration of action contrasts with benzylcarbamyl derivatives, which typically exhibit prolonged effects due to slowed metabolism.

Benzathine Benzylpenicillin : Contains a dibenzylethylenediamine moiety, emphasizing the role of benzyl groups in enhancing stability and bioavailability. Its large molecular weight (909 g/mol) underscores differences in pharmacokinetics compared to smaller anesthetic agents .

Analytical Challenges

- Simultaneous Determination : Co-analysis of Benzydamine HCl and methylparaben requires HPLC optimization to resolve peaks, as gas chromatography (BP method) involves complex chloroform extraction and risks analyte degradation .

- Purity Standards : Benzathine benzylpenicillin’s pharmacopeial assay emphasizes strict impurity thresholds (<1% for related substances), a benchmark applicable to hypothetical this compound quality control .

Pharmacological and Chemical Divergence

- Anti-inflammatory vs. Anesthetic : Benzydamine HCl targets cyclooxygenase (COX) pathways, whereas lidocaine blocks sodium channels. A benzylcarbamyl-lidocaine hybrid might combine anti-inflammatory and anesthetic properties.

- Stability and Solubility : Methylparaben’s preservative role in formulations with Benzydamine HCl suggests that this compound may require similar stabilizers if prone to hydrolysis or oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。